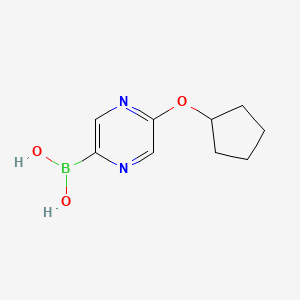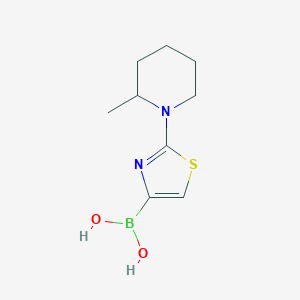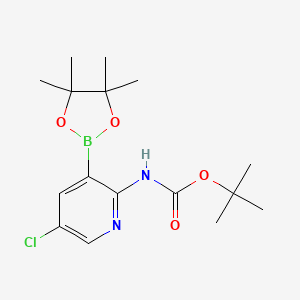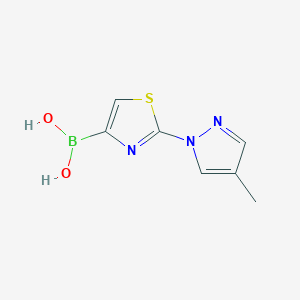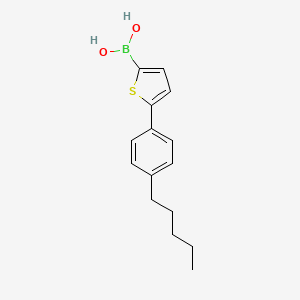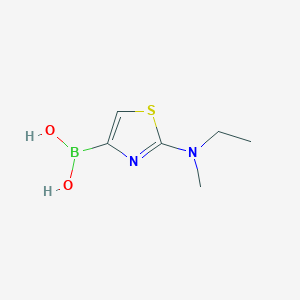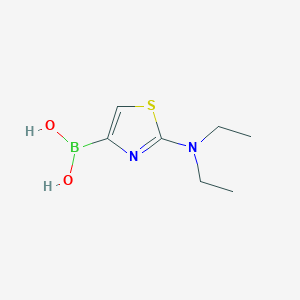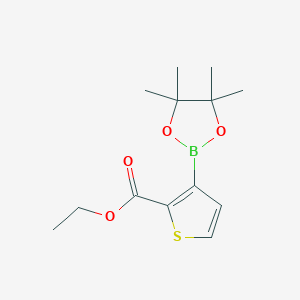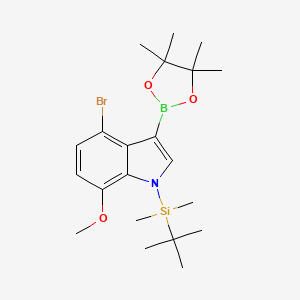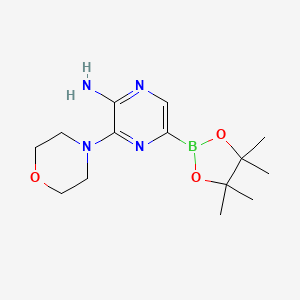![molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7](/img/structure/B6416347.png)
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is a boronic acid derivative that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s unique structure, which includes a boronic acid group, makes it a valuable candidate for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution Reactions: The indole core can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would yield various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond. The indole core can interact with various biological targets, potentially modulating biological pathways and exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share a similar indole core and sulfonyl group but lack the boronic acid functionality.
Other Boronic Acid Derivatives: Compounds such as phenylboronic acid and 4-methylphenylboronic acid share the boronic acid group but have different core structures.
Uniqueness
2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is unique due to the combination of its indole core, sulfonyl group, and boronic acid functionality. This combination provides a versatile platform for various chemical reactions and potential biological activities, making it a valuable compound for research and development .
特性
IUPAC Name |
[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCAENQCHBRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
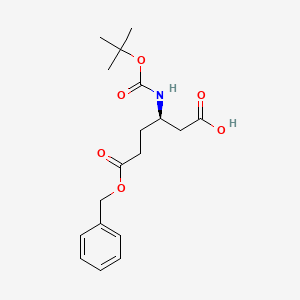
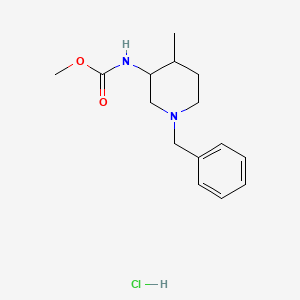
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
